molecular formula C25H30N2OSi B2838641 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one CAS No. 1807857-25-5

7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one

Cat. No. B2838641
CAS RN: 1807857-25-5
M. Wt: 402.613
InChI Key: KVTHAPNBIVETOV-UHFFFAOYSA-N
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Description

The compound “7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-10-one” is a chemical with the CAS Number: 1807857-25-5 . It has a molecular weight of 402.61 and its IUPAC name is 3-(allyl(methyl)amino)-7-(diallylamino)-5,5-dimethyldibenzo[b,e]silin-10(5H)-one .

Scientific Research Applications

Asymmetric Catalysis

Compounds with complex allyl, methyl, and dialkylamino groups often play a crucial role in asymmetric catalysis, especially in the synthesis of chiral molecules. For instance, asymmetric addition reactions catalyzed by chiral β-amino alcohols have been demonstrated to promote dialkylzinc additions to aldehydes, a process crucial for synthesizing enantiomerically pure compounds (Kitamura, Oka, & Noyori, 1999).

Antimycotic Applications

Derivatives similar to the queried compound, particularly those containing allylamine side chains, have been explored for their antimycotic properties. Research on benzo[b]thiophene analogs of allylamine antimycotics shows significant antifungal activity, suggesting potential applications in developing new antimicrobial agents (Nussbaumer, Petrányi, & Stütz, 1991).

Antibacterial and Biocidal Properties

Novel cyclic-amine monomers, including those with allyl and dimethyl groups, have been synthesized and copolymerized to exhibit high antibacterial activities. Such compounds are promising for creating surfaces and materials with durable and regenerable antibacterial properties, applicable in medical devices and sanitary products (Sun & Sun, 2001).

Antihypertensive and Cardiovascular Research

Compounds containing dimethylamino and allyl groups have been investigated for their potential antihypertensive activity. The design and synthesis of such molecules contribute to understanding the mechanisms underlying blood pressure regulation and developing new therapeutic agents for hypertension (Evans et al., 1983).

Molecular Electronics and Photonics

Organic dyes and semiconductors incorporating allyl, methyl, and dialkylamino groups are crucial for developing optoelectronic devices. These compounds, with their ability to undergo reversible redox processes and exhibit long-wavelength absorption, are integral to creating efficient organic light-emitting diodes (OLEDs) and solar cells (Suzuki et al., 2001).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . This document provides information about the potential hazards of the compound and how to handle it safely. Always follow safety guidelines when handling chemicals.

properties

IUPAC Name

3-[bis(prop-2-enyl)amino]-5,5-dimethyl-7-[methyl(prop-2-enyl)amino]benzo[b][1]benzosilin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2OSi/c1-7-14-26(4)19-10-12-21-23(17-19)29(5,6)24-18-20(11-13-22(24)25(21)28)27(15-8-2)16-9-3/h7-13,17-18H,1-3,14-16H2,4-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTHAPNBIVETOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)C1=CC2=C(C=C1)C(=O)C3=C([Si]2(C)C)C=C(C=C3)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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